molecular formula C5H13NO2 B15295926 MDEA-d11

MDEA-d11

Cat. No.: B15295926
M. Wt: 130.23 g/mol
InChI Key: CRVGTESFCCXCTH-GILSBCIXSA-N
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Description

MDEA-d11, also known as N-methyl diethanolamine-d11, is a deuterated form of N-methyl diethanolamine. This compound is often used in scientific research due to its unique properties, which include its ability to act as a solvent and its role in various chemical reactions. The deuterated form, this compound, is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it helps in reducing background signals, thereby providing clearer results.

Preparation Methods

Synthetic Routes and Reaction Conditions

MDEA-d11 is synthesized through the ethoxylation of methylamine using ethylene oxide. The reaction can be represented as follows: [ \text{CH}_3\text{NH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2 ] Another route involves the hydroxymethylation of diethanolamine followed by hydrogenolysis .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

MDEA-d11 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as N-methyl diethanolamine oxides and substituted amines.

Scientific Research Applications

MDEA-d11 has a wide range of applications in scientific research:

Mechanism of Action

MDEA-d11 exerts its effects through various mechanisms:

    Solvent Action: It acts as a solvent, facilitating the dissolution of other compounds.

    Chemical Reactions: Participates in chemical reactions, forming intermediates and final products.

    Molecular Targets: Targets specific molecules in biochemical pathways, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MDEA-d11 is unique due to its deuterated form, which makes it particularly useful in NMR spectroscopy. Its ability to preferentially remove hydrogen sulfide and carbon dioxide from gas streams also sets it apart from other similar compounds .

Properties

Molecular Formula

C5H13NO2

Molecular Weight

130.23 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)-(trideuteriomethyl)amino]ethanol

InChI

InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2

InChI Key

CRVGTESFCCXCTH-GILSBCIXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O

Canonical SMILES

CN(CCO)CCO

Origin of Product

United States

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